2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid
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Overview
Description
2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid is an organic compound that features a phenylacetic acid core substituted with a methoxybenzyloxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 5-chlorophenylacetic acid.
Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a benzyl or silyl group.
Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 5-chlorophenylacetic acid under basic conditions to form the ether linkage.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-(4-Methoxybenzyloxy)-5-chlorobenzoic acid.
Reduction: Formation of 2-(4-Methoxybenzyloxy)-5-chlorophenylethanol.
Substitution: Formation of 2-(4-Methoxybenzyloxy)-5-aminophenylacetic acid.
Scientific Research Applications
2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid involves its interaction with specific molecular targets. The methoxybenzyloxy group can enhance the compound’s ability to interact with biological membranes, while the chlorine atom can influence its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzyloxy)phenylacetic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-(4-Methoxybenzyloxy)-4-chlorophenylacetic acid: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
2-(4-Methoxybenzyloxy)-5-bromophenylacetic acid:
Uniqueness
2-(4-Methoxybenzyloxy)-5-chlorophenylacetic acid is unique due to the specific positioning of the methoxybenzyloxy group and the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-14-5-2-11(3-6-14)10-21-15-7-4-13(17)8-12(15)9-16(18)19/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZDRWQQSUGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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